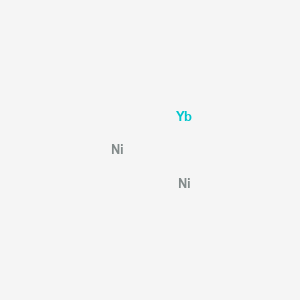
Nickel--ytterbium (2/1)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Nickel–ytterbium (2/1) is an intermetallic compound formed by the combination of nickel and ytterbium in a 2:1 ratio. This compound is part of the broader category of nickel-rare earth element intermetallics, which are known for their unique magnetic, optical, and electrical properties. These properties make them valuable in various high-performance applications, including superalloys, magnetic materials, and hydrogen storage systems .
准备方法
Synthetic Routes and Reaction Conditions: Nickel–ytterbium (2/1) can be synthesized through several methods, including:
Solid-State Reaction: This involves mixing stoichiometric amounts of nickel and ytterbium powders, followed by heating the mixture in a vacuum or inert atmosphere to promote the formation of the intermetallic compound.
Arc Melting: In this method, nickel and ytterbium are melted together using an electric arc in an inert gas atmosphere. The molten mixture is then rapidly cooled to form the desired intermetallic compound.
Industrial Production Methods: Industrial production of nickel–ytterbium (2/1) typically involves large-scale arc melting or induction melting processes. These methods ensure uniform mixing and high purity of the final product. The molten alloy is cast into ingots, which can be further processed into desired shapes and sizes through forging, rolling, or extrusion .
化学反应分析
Types of Reactions: Nickel–ytterbium (2/1) undergoes various chemical reactions, including:
Oxidation: The compound can react with oxygen to form nickel oxide and ytterbium oxide.
Reduction: Nickel–ytterbium (2/1) can be reduced by hydrogen or other reducing agents to form elemental nickel and ytterbium.
Substitution: The compound can participate in substitution reactions where one of the elements is replaced by another metal or non-metal.
Common Reagents and Conditions:
Oxidation: Typically occurs at elevated temperatures in the presence of oxygen or air.
Reduction: Requires a reducing atmosphere, such as hydrogen gas, at high temperatures.
Substitution: Involves reacting the compound with other metals or non-metals in a molten state or in solution.
Major Products:
Oxidation: Nickel oxide (NiO) and ytterbium oxide (Yb2O3).
Reduction: Elemental nickel (Ni) and ytterbium (Yb).
Substitution: Various intermetallic compounds depending on the substituting element.
科学研究应用
Nickel–ytterbium (2/1) has several scientific research applications, including:
Magnetic Materials: Due to its unique magnetic properties, it is used in the development of high-performance magnetic materials for data storage and magnetic resonance imaging (MRI).
Hydrogen Storage: The compound’s ability to absorb and release hydrogen makes it a potential candidate for hydrogen storage systems in fuel cells.
Catalysis: Nickel–ytterbium (2/1) can act as a catalyst in various chemical reactions, including hydrogenation and dehydrogenation processes.
作用机制
The mechanism by which nickel–ytterbium (2/1) exerts its effects is primarily related to its electronic structure and bonding characteristics. The compound’s unique properties arise from the interaction between the d-electrons of nickel and the f-electrons of ytterbium. These interactions lead to the formation of a stable intermetallic phase with distinct magnetic, optical, and electrical properties. The molecular targets and pathways involved in its applications depend on the specific use case, such as catalysis or hydrogen storage .
相似化合物的比较
Nickel–ytterbium (2/1) can be compared with other nickel-rare earth intermetallic compounds, such as:
Nickel–europium (2/1): Similar in structure but exhibits different magnetic and electronic properties due to the presence of europium.
Nickel–samarium (2/1): Known for its high magnetic anisotropy and is used in permanent magnets.
Nickel–gadolinium (2/1): Exhibits unique magnetic and thermal properties, making it suitable for magnetic refrigeration.
Uniqueness: Nickel–ytterbium (2/1) is unique due to its combination of high magnetic anisotropy, excellent hydrogen storage capacity, and catalytic activity. These properties make it a versatile compound for various advanced technological applications .
属性
CAS 编号 |
12265-11-1 |
|---|---|
分子式 |
Ni2Yb |
分子量 |
290.43 g/mol |
IUPAC 名称 |
nickel;ytterbium |
InChI |
InChI=1S/2Ni.Yb |
InChI 键 |
VKYCJJPUIMCYIB-UHFFFAOYSA-N |
规范 SMILES |
[Ni].[Ni].[Yb] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



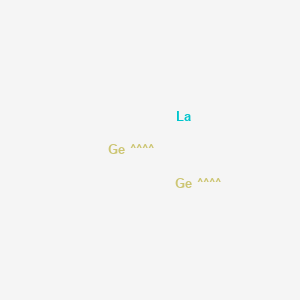
![2-Methyl-3-[2-methyl-5-(propan-2-yl)phenyl]propanal](/img/structure/B14711855.png)


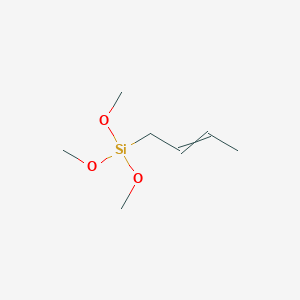
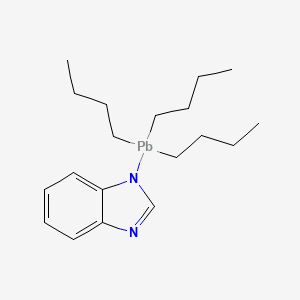
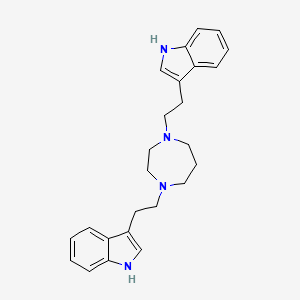


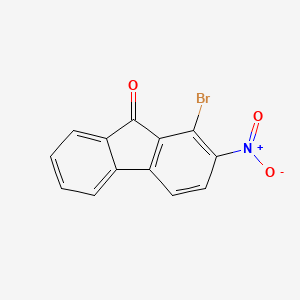
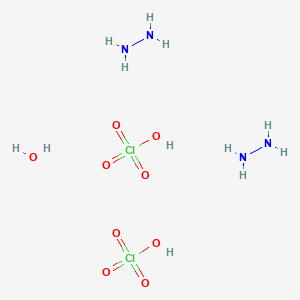
![2-[(3-Phenylprop-2-en-1-yl)oxy]ethan-1-ol](/img/structure/B14711904.png)

